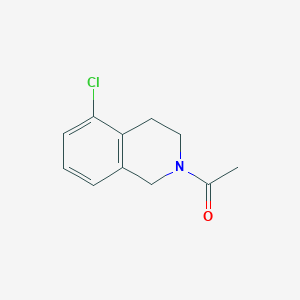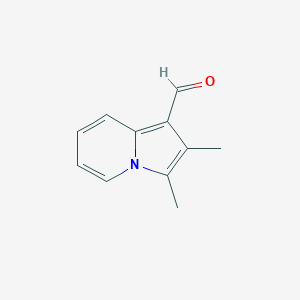
Thiophene-2,5-diamine
Overview
Description
Thiophene-2,5-diamine, also known as 2,5-thiophenediamine, is a heterocyclic organic compound with the chemical formula C4H6N2S . It is a derivative of thiophene and has two amino groups attached to the thiophene ring. It has been shown to have biological properties in cancer research, and is being studied as a potential therapeutic agent for skin conditions .
Synthesis Analysis
Thiophene-2,5-diamine can be synthesized from various substrates through heterocyclization . For instance, it can be obtained from 2,2’-thiobis (1- (3-mesityl-3-methylcyclobutyl)ethan-1-one) and glyoxal using the Hinsberg thiophene ring synthesis approach . Another method involves the reaction between [1,1′-binaphthalene]-4,4′-diamine with thiophene-2,5-dicarbaldehyde .
Molecular Structure Analysis
The molecular formula of Thiophene-2,5-diamine is C4H6N2S . It is a derivative of thiophene and has two amino groups attached to the thiophene ring.
Chemical Reactions Analysis
Thiophene-2,5-diamine is believed to act as a nucleophile, reacting with electrophiles to form covalent bonds. It has also been shown to inhibit the activity of certain enzymes, including tyrosinase and acetylcholinesterase.
Physical And Chemical Properties Analysis
Thiophene-2,5-diamine is a heterocyclic organic compound with the chemical formula C4H6N2S . It has several biochemical and physiological effects, including antioxidant and antimicrobial properties, as well as inhibitory effects on the activity of certain enzymes.
Scientific Research Applications
Polyimide Synthesis
Thiophene-containing aromatic diamines have been used in synthesizing polyimides with high refractive indices. These polyimides demonstrate excellent thermal, mechanical, and optical properties, making them suitable for various applications (Fukuzaki, Higashihara, Ando, & Ueda, 2010).
Coordination Polymers
Thiophene-2,5-dicarboxylate has been utilized in creating one-dimensional Ni(II) and Cu(II) coordination polymers. These polymers are formed through hydrogen bond interactions, forming a three-dimensional network, which could be relevant in materials science and catalysis (Yeşilel, İlker, & Şahin, 2011).
Analyte Detection
A cross-reactive conjugated polymer based on poly(thiophene) has been developed for detecting structurally similar diamines. This approach leverages multivariate statistics to differentiate between the analytes, showcasing the potential of thiophene-based sensors (Nelson, O'Sullivan, Greene, Maynor, & Lavigne, 2006).
Polyurethanes and Polyureas Synthesis
Thiophene-2,5-diisocyanate, derived from thiophene-2,5-diamine, has been used in synthesizing polyurethanes and polyureas. These polymers exhibit a range of physical properties, suggesting their potential use in various industrial applications (Kwon, Choi, & Choi, 1987).
Crosslinked Polyamides
Thiophene monomer derivatives have been synthesized and used in the production of heat-resistant crosslinked polyamides. This research emphasizes the potential of thiophene derivatives in developing new polymeric materials (Habibi, Zad, & Aghdasi, 2006).
Novel Thiophene Derivatives
New methods for synthesizing fully substituted thiophene-2,4-diamines have been developed. These methods could be significant for creating novel compounds with various applications (Zali-Boeini & Fadaei, 2015).
Copolymers with Thermal and Mechanical Properties
Imide-aryl ether thiophene copolymers have been synthesized, displaying excellent thermal and mechanical properties. These properties are essential for materials used in high-performance applications (Sheares, DeSimone, Hedrick, Carter, & Labadie, 1994).
Electronic and Optical Applications
Thiophene-based materials have been explored for their semiconductor and fluorescent properties. Their diverse applications range from electronic devices to biopolymer detection, underscoring their significance in material science (Barbarella, Melucci, & Sotgiu, 2005).
Biological Properties
Naturally occurring thiophenes exhibit a wide range of biological properties, such as antimicrobial and anticancer activities. This highlights the therapeutic potential of thiophene-containing compounds in pharmaceutical research (Ibrahim, Abdallah, El-Halawany, & Mohamed, 2016).
Safety and Hazards
Future Directions
Thiophene-2,5-diamine and its derivatives have potential applications in various fields. For instance, they can be used in the design of polymer donor materials for polymer solar cells . Furthermore, thiophene derivatives possess exceptional photophysical properties compared to other heterocycles, and therefore they can be employed in chemosensors for analyte detection .
properties
IUPAC Name |
thiophene-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c5-3-1-2-4(6)7-3/h1-2H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNSOONNHIJCQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598949 | |
| Record name | Thiophene-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophene-2,5-diamine | |
CAS RN |
70531-89-4 | |
| Record name | Thiophene-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Fluoro-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene](/img/structure/B1628544.png)
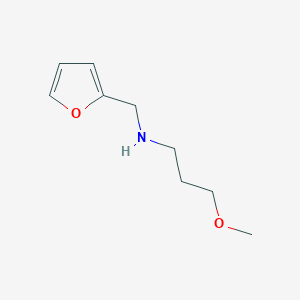
![4-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B1628547.png)

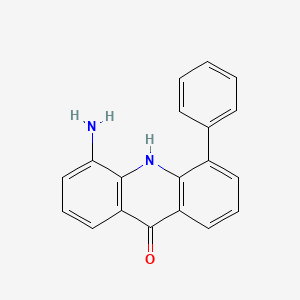
![2-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1628554.png)


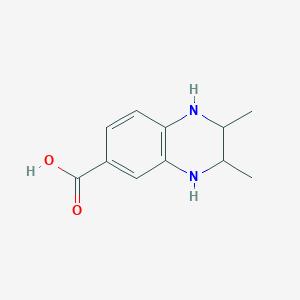
![2-Benzo[1,3]dioxol-5-YL-imidazo[1,2-A]pyridine](/img/structure/B1628560.png)
![1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1628561.png)
![2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridin-3-ylamine](/img/structure/B1628562.png)
